molecular formula C24H20INO4 B557884 Fmoc-4-iodo-D-phenylalanine CAS No. 205526-29-0

Fmoc-4-iodo-D-phenylalanine

Cat. No. B557884
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-4-iodo-D-phenylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid .


Synthesis Analysis

The Phe (4-I) residue can be converted into a wide variety of substituted phenylalanines by Heck coupling or Suzuki coupling .


Molecular Structure Analysis

The molecular formula of N-Fmoc-4-iodo-D-phenylalanine is C24H20INO4 . The InChI Key is LXOXXTQKKRJNNB-UHFFFAOYNA-N . The molecule contains a total of 53 bonds, including 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Fmoc-Phe (4-I)-OH is suitable for Fmoc solid-phase peptide synthesis . It is also used in C-H Activation reactions .


Physical And Chemical Properties Analysis

N-Fmoc-4-iodo-D-phenylalanine is sparingly soluble in water (6.7E-4 g/L) at 25°C . It is light sensitive and should be stored in a dry and well-ventilated place . It is stable under recommended storage conditions .

Scientific Research Applications

  • Pharmaceuticals and Biomedical Applications

    • Fmoc-4-iodo-D-phenylalanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • It has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . These hydrogels are tri-dimensional materials formed by networks able to encapsulate high amounts of water or other biological fluids .
    • The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .
    • The final material obtained is deeply dependent on the preparation method .
  • Peptide Synthesis and Drug Discovery

    • Fmoc-4-iodo-L-phenylalanine has numerous applications in scientific experiments, including peptide synthesis and drug discovery .
    • It is used as a building block for bioactive peptides and can be incorporated into pharmaceutical drugs to enhance their activity .
  • Synthesis of a Phosphotyrosine Mimetic

    • Fmoc-4-iodo-D-phenylalanine can be used in the synthesis of a phosphotyrosine mimetic .
    • This involves using the compound as a building block for creating peptides that mimic the structure and function of phosphotyrosine, a phosphorylated amino acid that plays a key role in cellular signaling .
  • Raw Material in Organic Synthesis

    • Fmoc-4-iodo-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
    • It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuff .
  • Research Use

    • Fmoc-4-iodo-D-phenylalanine is often used in research settings .
    • It is sparingly soluble in water, making it suitable for use in certain experimental conditions .
  • Building Block for Peptides

    • Fmoc-4-iodo-D-phenylalanine can be used as a building block for the synthesis of peptides .
    • These peptides can then be used in various applications, including drug discovery and development .
  • Synthesis of Radio-labeled Peptides

    • Fmoc-4-iodo-D-phenylalanine can be used as a building block for the synthesis of peptides carrying a radio-label .
    • This can be useful in various fields of research, including drug discovery and development, where radio-labeled peptides can be used to track the distribution and metabolism of drugs in the body .
  • Biochemical Reagents

    • Fmoc-4-iodo-D-phenylalanine is used as a biochemical reagent .
    • Biochemical reagents are substances that are used in chemical reactions to detect, measure, examine, or produce other substances .
  • Light Sensitive Applications

    • Fmoc-4-iodo-D-phenylalanine is light sensitive .
    • This property can be utilized in various scientific applications, such as the study of light-sensitive proteins or the development of light-activated drugs .
  • Research Use Only (RUO) Applications

    • Fmoc-4-iodo-D-phenylalanine is often used in research settings .
    • It is labeled as “Research Use Only” (RUO), indicating that it’s intended for in vitro diagnostic use and should not be used for therapeutic or diagnostic procedures in humans or animals .

Safety And Hazards

N-Fmoc-4-iodo-D-phenylalanine should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept away from strong oxidizing agents .

Relevant Papers

The paper titled “Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases” discusses the antibacterial activity of Fmoc-phenylalanine . This could provide insights into the potential applications of Fmoc-4-iodo-D-phenylalanine in antimicrobial contexts.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583817
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Phe(4-I)-OH

CAS RN

205526-29-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-4-Iodophenylalanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Ogawa, T Takeda, K Mishiro, A Toyoshima… - Acs Omega, 2019 - ACS Publications
Alpha particle-emitting radionuclides have gained considerable attention for radionuclide therapy. Astatine-211 ( 211 At) is a promising alpha particle-emitting radionuclide. At is a …
Number of citations: 32 pubs.acs.org
H Echigo, K Mishiro, T Fuchigami, K Shiba, S Kinuya… - Molecules, 2021 - mdpi.com
We recently developed 125 I- and 211 At-labeled monomer RGD peptides using a novel radiolabeling method. Both labeled peptides showed high accumulation in the tumor and …
Number of citations: 6 www.mdpi.com
JR Holder, RM Bauzo, Z Xiang… - Journal of medicinal …, 2002 - ACS Publications
… -d-phenylalanine (DBip), Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), Fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (DTic), and Fmoc-4-iodo-d-phenylalanine …
Number of citations: 96 pubs.acs.org
K Ogawa, H Echigo, K Mishiro, S Hirata… - Molecular …, 2021 - ACS Publications
Probes for radiotheranostics could be produced by introducing radionuclides with similar chemical characteristics into the same precursors. We recently developed an 211 At-labeled …
Number of citations: 14 pubs.acs.org
A Todorovic, CJ Lensing, JR Holder… - ACS chemical …, 2018 - ACS Publications
… Fmoc-4-phenyl-phenylalanine (Bip), Fmoc-4-phenyl-d-phenylalanine (dBip), Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and Fmoc-4-iodo-d-phenylalanine ((pI)dPhe) …
Number of citations: 5 pubs.acs.org
B Proneth, ID Pogozheva, FP Portillo… - Journal of medicinal …, 2008 - ACS Publications
The melanocortin-3 and -4 receptors (MC3R, MC4R) have been implicated in energy homeostasis and obesity. Whereas the physiological role of the MC4R is extensively studied, little …
Number of citations: 25 pubs.acs.org
SO Ugalde, K Wallraven, A Speer, W Bitter… - Biochemical …, 2020 - Elsevier
… by cyclization of D-Phe(4-TMS-acetylene)-D-Tyr(OH)-OMe (101ámg, 0.23ámmol, 1 equiv) as dipeptide, which was obtained by initial coupling of Fmoc-4-iodo-D-phenylalanine and D-…
Number of citations: 3 www.sciencedirect.com
JR Holder - 2003 - search.proquest.com
In the United States the prevalence of obesity has risen at an epidemic rate over the past decade. Currently more than 44 million American adults are considered obese by Body Mass …
Number of citations: 2 search.proquest.com

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